![molecular formula C25H18ClN3O3S2 B11687219 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687219.png)
(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including a furan ring, a pyrazole ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones.
Formation of the thiazolidinone ring: This can be synthesized by the reaction of thioamides with α-halo carbonyl compounds.
Final assembly: The different rings are then connected through a series of condensation reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of furan and pyrazole moieties into the thiazolidinone structure has been shown to enhance efficacy against various pathogens. For instance, compounds similar to (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} have demonstrated activity against bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Studies on related pyrazole derivatives suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could make (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} a candidate for treating inflammatory diseases .
Anticancer Potential
Thiazolidinones have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. The structural characteristics of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth .
Multi-step Synthesis
The synthesis of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} involves multi-step organic reactions that can yield various derivatives. This flexibility allows researchers to explore structure-activity relationships by modifying different parts of the molecule .
Heterocyclic Compound Synthesis
This compound can serve as a precursor in the synthesis of other heterocyclic compounds. For example, reactions with halogenated compounds can yield new thiazole or thiadiazole derivatives, which are valuable in medicinal chemistry .
Antimicrobial Screening
In a study examining the antimicrobial activity of thiazolidinone derivatives, compounds structurally related to (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the furan position significantly enhanced antibacterial activity .
Anti-inflammatory Research
A related compound was evaluated for its anti-inflammatory effects in vitro using macrophage cell lines. The results showed a marked reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives, pyrazole derivatives, and furan derivatives.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological activities. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.
Biological Activity
The compound (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article synthesizes current research findings regarding the biological activity of this specific compound.
Chemical Structure and Synthesis
The chemical structure of the compound includes a thiazolidinone core modified with a furan moiety and a pyrazole derivative. The synthesis of this compound involves the condensation of appropriate precursors through established synthetic routes that facilitate the introduction of various functional groups critical for biological activity.
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit significant anticancer properties . For instance, compounds similar to the one in focus have demonstrated moderate to strong antiproliferative effects against various cancer cell lines. Research indicates that modifications at specific positions on the thiazolidinone structure can enhance cytotoxicity. For example, derivatives containing electron-donating groups at the para position of the aromatic ring have been linked to increased anticancer efficacy in leukemia cell lines .
Table 1: Anticancer Activity Data of Thiazolidinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5e | HL-60 | 10.5 | Induction of apoptosis via caspase activation |
5f | K562 | 8.7 | Cell cycle arrest at G2/M phase |
Target Compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazolidinones have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of a chlorophenyl group is particularly effective in enhancing antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. Studies report inhibition percentages exceeding 90% for certain derivatives .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | Inhibition Zone (mm) | % Inhibition |
---|---|---|---|
2e | E. coli | 26 | 88.46 |
2d | S. aureus | 24 | 91.66 |
Target Compound | TBD | TBD | TBD |
Anti-inflammatory and Antioxidant Properties
Thiazolidinones are also noted for their anti-inflammatory and antioxidant activities. The modification of the thiazolidinone scaffold can lead to enhanced efficacy in reducing inflammatory markers and oxidative stress in cellular models. For instance, compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and exhibit significant radical scavenging activity .
Case Studies
- Anticancer Study on Thiazolidinone Derivatives : A study focused on a series of thiazolidinones revealed that compounds with specific substitutions exhibited varying degrees of cytotoxicity across different cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic potential .
- Antimicrobial Efficacy Assessment : Another research effort evaluated the antibacterial properties of thiazolidinone derivatives against clinically relevant pathogens, demonstrating that certain modifications significantly improved their efficacy compared to standard antibiotics .
Properties
Molecular Formula |
C25H18ClN3O3S2 |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-9-4-3-5-10-18)28-23(30)21(34-25(28)33)14-19-11-12-20(32-19)16-7-6-8-17(26)13-16/h3-14H,1-2H3/b21-14+ |
InChI Key |
BHQSCEYWEAXKCZ-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.